molecular formula C20H19N3O4 B1227294 4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester

4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester

Cat. No. B1227294
M. Wt: 365.4 g/mol
InChI Key: SJNMMVLVXJMMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester is a member of quinazolines.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Various methods have been developed to synthesize derivatives of quinazolinecarboxylic acids, including 4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester. These methods often involve reactions of amino acids and their esters with diethyl oxalate and other compounds (Süsse, Adler, & Johne, 1986).

  • Regioselective Synthesis

    Research has been conducted on the selective synthesis of Luotonin A derivatives, which are structurally related to quinazolinecarboxylic acid derivatives. This research provides insights into the regioselectivity in synthesizing complex molecular structures, which could be applicable to the synthesis of 4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester and its derivatives (Atia et al., 2017).

  • Novel Derivatives Synthesis

    The synthesis of novel derivatives containing the quinazolinone-4 moiety, which is structurally related to the compound , has been explored. This research may provide useful analogs and insights into the broader applications of quinazoline derivatives (Nawrocka, Wójcicka, & Nowicka, 2012).

Potential Applications

  • Pharmaceutical Intermediates

    Some quinazoline derivatives, related to 4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester, are important intermediates in the synthesis of pharmaceutically active compounds. Their synthesis can be scaled up for large-scale manufacturing, highlighting their potential industrial applications (Bänziger et al., 2000).

  • Biological Activity

    Quinazoline derivatives have been investigated for various biological activities. For example, some derivatives have been synthesized and tested for their analgesic activity, indicating potential applications in the development of new pain relief medications (Saad, Osman, & Moustafa, 2011).

  • Antimicrobial Activity

    Quinazoline and quinazolinone derivatives have been explored for their antimicrobial activity, suggesting potential use in developing new antimicrobial agents (El-Hashash, Rizk, El-Bassiouny, & Darwish, 2011).

properties

Product Name

4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-(4-ethoxycarbonylanilino)quinazoline-2-carboxylate

InChI

InChI=1S/C20H19N3O4/c1-3-26-19(24)13-9-11-14(12-10-13)21-17-15-7-5-6-8-16(15)22-18(23-17)20(25)27-4-2/h5-12H,3-4H2,1-2H3,(H,21,22,23)

InChI Key

SJNMMVLVXJMMGZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.